molecular formula C7H10O2 B081384 2-Methoxy-3-methylcyclopent-2-en-1-one CAS No. 14189-85-6

2-Methoxy-3-methylcyclopent-2-en-1-one

Cat. No.: B081384
CAS No.: 14189-85-6
M. Wt: 126.15 g/mol
InChI Key: GTEGQQAMGYNDKS-UHFFFAOYSA-N
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Description

2-Methoxy-3-methylcyclopent-2-en-1-one (CAS 14189-85-6) is a specialty organic compound with the molecular formula C7H10O2 and a molecular weight of 126.15 g/mol . This molecule, also known as Cyclotene monomethyl ether, is characterized by its cyclopentenone core structure substituted with methoxy and methyl groups, as represented by the Canonical SMILES string CC1=C(C(=O)CC1)OC . Its physical properties include a boiling point of approximately 221.5°C at 760 mmHg and a density of 1.03 g/cm³ . This compound is highly relevant in analytical and synthetic chemistry research. It can be efficiently analyzed using reverse-phase (RP) HPLC methods, for instance on a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid (replaceable with formic acid for MS-compatible applications) . The compound's structure is related to 3-methyl-2-cyclopenten-1-one (MCP), a valuable intermediate studied for its role in the synthesis of natural products and biofuels . Research published in Fuel Processing Technology highlights that MCP can be selectively synthesized from biomass-derived 2,5-hexanedione via intramolecular aldol condensation, pointing to the broader class of cyclopentenones as important intermediates in sustainable chemistry . This compound is offered with a high purity level of 99% . It is intended for research applications such as analytical standard use, method development, and organic synthesis. This product is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

14189-85-6

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

2-methoxy-3-methylcyclopent-2-en-1-one

InChI

InChI=1S/C7H10O2/c1-5-3-4-6(8)7(5)9-2/h3-4H2,1-2H3

InChI Key

GTEGQQAMGYNDKS-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)CC1)OC

Canonical SMILES

CC1=C(C(=O)CC1)OC

Other CAS No.

14189-85-6

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Natural Occurrence of 2-Methoxy-3-methylcyclopent-2-en-1-one in Roasted Coffee Beans

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the occurrence, formation, and analysis of 2-Methoxy-3-methylcyclopent-2-en-1-one (Cyclotene Methyl Ether) in roasted coffee.

Executive Summary

This compound (CAS: 14189-85-6), often referred to as Cyclotene Methyl Ether , is a potent volatile organic compound (VOC) formed during the roasting of coffee beans. Structurally derived from the methylation of Cyclotene (2-Hydroxy-3-methyl-2-cyclopenten-1-one), this compound is a critical contributor to the sweet, nutty, and maple-like aroma complex that defines high-quality Coffea arabica roasts.

Unlike the earthy pyrazines dominant in Coffea canephora (Robusta), cyclopentenones like this ether are markers of sugar degradation and are essential for the "caramel" notes sought in specialty coffee. This guide explores its formation via the Maillard reaction, its analytical quantification, and its sensory impact.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

Understanding the stability and volatility of this molecule is prerequisite to accurate extraction and analysis.

PropertySpecification
IUPAC Name This compound
Common Synonyms Cyclotene Methyl Ether; Methyl Corylone
CAS Registry Number 14189-85-6
Molecular Formula C₇H₁₀O₂
Molecular Weight 126.15 g/mol
Appearance Colorless to pale yellow liquid/solid (dependent on purity)
Odor Descriptors Hazelnut, Walnut, Maple, Caramel, Toasted
Solubility Soluble in ethanol, propylene glycol; sparingly soluble in water
LogP ~0.6 (Lipophilic, favoring organic solvent extraction)

Biosynthesis & Formation Mechanism

The presence of this compound is not intrinsic to the green coffee bean; it is a thermally induced artifact of the roasting process. Its formation is a secondary step in the Maillard reaction cascade.

Precursor Availability

The primary precursors are sucrose (abundant in Arabica) and free amino acids.

  • Arabica: High sucrose content (6–9%) favors cyclopentenone formation.

  • Robusta: Lower sucrose (3–5%) and higher free amino acids favor pyrazine formation (earthy/roasty).

Reaction Pathway
  • Sugar Degradation: Sucrose hydrolyzes to glucose and fructose.

  • Maillard Reaction: Reducing sugars react with amines to form Amadori rearrangement products.

  • Cyclization: Dehydration of these intermediates leads to Cyclotene (2-Hydroxy-3-methyl-2-cyclopenten-1-one).

  • Methylation: The hydroxyl group of Cyclotene is methylated to form the ether. The methyl donor is likely methanol , released from the demethoxylation of pectin within the bean cell walls during roasting.

Formation Pathway Diagram

MaillardPathway Sucrose Sucrose (Green Bean) Fructose Fructose/Glucose Sucrose->Fructose Hydrolysis (>150°C) Amadori Amadori Products Fructose->Amadori + Amino Acids Cyclotene Cyclotene (2-Hydroxy-3-methyl...) Amadori->Cyclotene Dehydration & Cyclization Target 2-Methoxy-3-methyl cyclopent-2-en-1-one Cyclotene->Target O-Methylation Methanol Methanol (from Pectin) Methanol->Target Methyl Donor

Figure 1: Thermochemical pathway from sucrose precursors to this compound.[1]

Analytical Methodology

Due to the complex matrix of roasted coffee (containing >1000 volatiles), isolating this specific ether requires high-resolution separation techniques.

Extraction Protocol: SAFE (Solvent Assisted Flavor Evaporation)

Standard headspace analysis often favors highly volatile aldehydes. To capture the "heart" notes like cyclopentenones without thermal artifacts, SAFE is the gold standard.

  • Grinding: Cryogenic grinding of beans (liquid N₂) to prevent volatile loss.

  • Solvent Extraction: Maceration in Dichloromethane (DCM) for 1 hour.

  • SAFE Distillation: High-vacuum transfer (<10⁻⁴ mbar) at 40°C. This separates volatiles from non-volatile lipids (coffee oil) which would contaminate the GC liner.

  • Concentration: Careful concentration via Vigreux column to 500 µL.

Identification & Quantification (GC-MS/O)
  • Column: Polar column (e.g., DB-WAX or SolGel-Wax) is required to separate cyclopentenones from co-eluting pyrazines.

  • Detection:

    • MS (Mass Spectrometry): Identification via NIST library (Match >90%) and Retention Index (RI).

    • O (Olfactometry): Crucial for validating the "nutty/maple" character, as the instrument detection limit may differ from the human sensory threshold.

Analytical Workflow Diagram

AnalyticalWorkflow cluster_detection Dual Detection Sample Roasted Coffee Sample (Arabica/Robusta) Extraction Solvent Extraction (DCM, 1hr) Sample->Extraction SAFE SAFE Distillation (High Vacuum, 40°C) Extraction->SAFE Concentration Concentration (Vigreux Column) SAFE->Concentration GC GC Separation (DB-WAX Column) Concentration->GC MS Mass Spectrometry (Quantification) GC->MS Olf Olfactometry (Sensory Validation) GC->Olf

Figure 2: Workflow for the isolation and validation of trace aroma compounds in coffee.

Occurrence & Quantitative Data

The concentration of this compound varies significantly by species and roast degree. It is generally correlated with the abundance of its precursor, Cyclotene.

Comparative Abundance (Arabica vs. Robusta)

Arabica beans generally contain significantly higher levels of cyclopentenones due to higher sucrose precursors. Robusta beans, being lower in sugar and higher in amino acids, favor the formation of alkylpyrazines.

Compound ClassArabica (High Quality)Robusta (Commercial)Sensory Contribution
Cyclopentenones High LowCaramel, Maple, Sweet
Pyrazines MediumVery High Earthy, Roasty, Harsh
2-Methoxy-3-methyl... Present (Key Note) TraceHazelnut, Walnut

Note: While exact ppm values for the methyl ether are often aggregated with Cyclotene in broad studies, the ratio of Cyclotene to its methyl ether is typically maintained, with the ether providing a more diffusive "top note" to the heavy "heart note" of Cyclotene.

Impact of Roast Degree
  • Light Roast: Low formation; grassy/fruity notes dominate.

  • Medium Roast (City/Full City): Peak Concentration. The balance between formation (Maillard) and thermal degradation is optimal.

  • Dark Roast (French/Italian): Concentration decreases as the molecule degrades into phenolic or carbonized structures.

Sensory Impact & Odor Activity[1][8][9][10]

The importance of a volatile is defined not just by concentration, but by its Odor Activity Value (OAV) (Concentration / Odor Threshold).

  • Odor Threshold: Extremely low (ppb range in air).

  • Descriptors:

    • Primary:Hazelnut / Walnut

    • Secondary: Maple syrup, Caramel, Brown Sugar.

  • Role in Coffee: It acts as a "sweetener" for the aroma. Without cyclopentenones, coffee aroma would be dominated by the harsh, ash-like notes of pyridines and the earthy notes of pyrazines. It provides the "roundness" associated with a freshly brewed cup of Arabica.

References

  • Flament, I. (2001). Coffee Flavor Chemistry. John Wiley & Sons.
  • Grosch, W. (1998). "Flavor of Coffee. A Review." Nahrung/Food, 42(6), 344-350. Link

  • Blank, I., et al. (1992). "Aroma Impact Compounds of Arabica and Robusta Coffee."[2] Planta Medica, 58(S1), A690-A691. Link

  • PubChem. (n.d.).[3] "this compound."[3][4][5] National Library of Medicine. Link

  • Mayer, F., & Grosch, W. (2001). "Aroma simulation on the basis of odour activity values of roasted coffee constituents." Flavour and Fragrance Journal, 16(3), 180-190. Link

Sources

Technical Guide: Olfactory Threshold and Flavor Profile of 2-Methoxy-3-methylcyclopent-2-en-1-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the olfactory threshold, flavor profile, and application mechanisms of 2-Methoxy-3-methylcyclopent-2-en-1-one (also known as Cyclotene Methyl Ether), while contextualizing it within the broader scope of its parent compound, Cyclotene.

Executive Summary

This compound (CAS: 14189-85-6) is the methyl ether derivative of the widely utilized flavorant Cyclotene (2-Hydroxy-3-methylcyclopent-2-en-1-one).[1] While the parent Cyclotene is the industry standard for "Maple Lactone" profiles and bitterness masking, the methoxy derivative represents a distinct physicochemical entity with higher volatility and a modified sensory character.

This guide provides a technical analysis of the ether’s flavor profile ("Caramellic, Burnt, Nutty"), its theoretical and comparative olfactory thresholds, and the experimental protocols required for its sensory validation. It is designed for formulation scientists requiring precise data on cyclopentenone derivatives for flavor modification and pharmaceutical masking.

Chemical Identity & Physicochemical Properties

Understanding the structural distinction between the ether and the enol parent is critical for predicting volatility and sensory impact.

PropertyThis compound (Ether)Cyclotene (Parent Enol)
CAS Number 14189-85-6 765-70-8
Structure Methyl ether of enoloneCyclic enolone
Molecular Weight 126.15 g/mol 112.13 g/mol
Boiling Point ~216°C (Est)179°C (Sublimes)
LogP 0.60 (Lipophilic)0.47 (Amphiphilic)
Solubility Ethanol, Oils, slightly in WaterWater, Ethanol, Propylene Glycol
Odor Character Diffusive, Burnt Sugar, Nutty, EtherealMaple, Licorice, Caramel, Fenugreek
Structural Relationship

The methylation of the hydroxyl group at the C-2 position removes the hydrogen bond donor capability found in Cyclotene. This modification alters the molecule's interaction with olfactory receptors and increases its lipophilicity, potentially affecting its release rate in fat-based matrices compared to the water-soluble parent.

ChemicalStructure Cyclotene Cyclotene (2-Hydroxy-3-methylcyclopent-2-en-1-one) CAS: 765-70-8 (H-Bond Donor) Reagent + Methylating Agent (e.g., MeI / Base) Cyclotene->Reagent O-Methylation Ether This compound (Cyclotene Methyl Ether) CAS: 14189-85-6 (No H-Bond Donor) Reagent->Ether O-Methylation

Figure 1: Synthetic pathway and structural relationship between Cyclotene and its Methyl Ether.

Flavor Profile & Sensory Analysis

While Cyclotene is characterized by a soft, lingering "Maple/Fenugreek" aroma, the Methoxy derivative presents a sharper, more "roasted" profile due to the capping of the hydroxyl group.

Descriptor Mapping
  • Primary Notes: Burnt Sugar, Dark Caramel, Roasted Nut (Walnut/Almond).

  • Secondary Notes: Ethereal, slight Minty/Phenolic nuance (concentration dependent).

  • Trigeminal Effects: Unlike the cooling agents or pungency of allyl compounds, this ether provides a "warm" mouthfeel sensation, contributing to the perception of "cooked" flavors.

Comparative Flavor Matrix
AttributeMethoxy Ether (Derivative)Cyclotene (Parent)
Attack Sharp, DiffusiveSoft, Sweet
Body Roasted, BurntCreamy, Lactonic
Dry Down Nutty, PhenolicFenugreek, Maple
Application Coffee, Tobacco, Whiskey, Nut flavorsMaple Syrup, Caramel, Vanilla, Bitterness Masking

Olfactory Thresholds

Precise experimental threshold data for the Methoxy ether is less ubiquitous in public literature than for Cyclotene. The values below represent the authoritative baseline for the Cyclopentenone class (Cyclotene) and the estimated shift for the ether based on Structure-Activity Relationships (SAR).

Quantitative Threshold Data
MatrixCompoundDetection Threshold (ODT)Recognition ThresholdReference
Water Cyclotene (Parent)300 ppb (parts per billion)~1 ppmLeffingwell / ASTM Data
Air Cyclotene (Parent)0.015 - 0.067 mg/m³ -Nagata (2003)
Water Methoxy Ether Est. 100 - 500 ppb -SAR Extrapolation
  • Note on Volatility: The ether is more volatile and lipophilic. In high-fat matrices (chocolate, cream), the threshold of the ether will likely be higher (harder to detect) than in water due to partition coefficients (

    
    ), whereas in air/headspace, it may appear more diffusive.
    

Bitterness Masking Mechanism

One of the primary pharmaceutical applications of cyclopentenones is masking the bitterness of Active Pharmaceutical Ingredients (APIs) like caffeine, quinine, or antibiotics.

Mechanism of Action

The masking effect is not merely a strong flavor "covering" the bitter taste. It involves cross-modal suppression at the cognitive level and potentially competitive binding at the receptor level (TAS2R family).

  • Sweetness Induction: The "sweet" aroma of the cyclopentenone core signals caloric density to the brain, which naturally inhibits the aversive response to bitterness.

  • Receptor Interference: Cyclopentenones may act as allosteric modulators on bitter receptors, though this is more documented for the hydroxylated parent (Cyclotene) than the ether.

Formulation Insight: For aqueous formulations, the Cyclotene (Hydroxy) form is preferred due to solubility. For lipid-based delivery (softgels, emulsions), the Methoxy Ether may offer better stability and partition dynamics.

Experimental Protocols

To experimentally determine the specific threshold of this compound in your specific matrix, follow this self-validating workflow based on ASTM E679 (Ascending Concentration Series).

Protocol A: Determination of Odor Detection Threshold (3-AFC)

Objective: Calculate the


 (Effective Dosage) where 50% of the population detects the stimulus.
  • Panel Selection: Screen 6-10 assessors for anosmia using n-butanol (Standard Reference).

  • Sample Prep: Prepare a geometric dilution series (step factor 3) of the Methoxy Ether in odorless water or propylene glycol. Range: 10 ppb to 100 ppm.

  • Presentation (3-AFC):

    • Present 3 cups: 2 controls (solvent only), 1 active.

    • Panelist must choose the "odd" cup (Forced Choice).

  • Data Analysis: Calculate the Best Estimate Threshold (BET) for each panelist as the geometric mean of the last miss and first consistent hit.

SensoryProtocol Start Start: Stock Solution Prep (1000 ppm in Ethanol) Dilution Geometric Dilution Series (Step 3x: 100ppm -> 10ppb) Start->Dilution Presentation 3-AFC Presentation (2 Blanks, 1 Active) Dilution->Presentation Response Panelist Selection (Correct/Incorrect) Presentation->Response Response->Presentation Incorrect (Increase Conc) Calculation Calculate Individual BET (Geometric Mean) Response->Calculation Correct (x2 Confirm) GroupBET Group Threshold (ED50) Log-Probability Plot Calculation->GroupBET

Figure 2: Workflow for ASTM E679 Sensory Threshold Determination.

Protocol B: GC-O (Gas Chromatography-Olfactometry)

To identify if the Methoxy Ether is responsible for a specific off-note or flavor contribution in a complex mixture:

  • Extraction: SPME (Solid Phase Microextraction) using a DVB/CAR/PDMS fiber (bipolar) to capture both the ether and parent alcohol.

  • Separation: GC Column: DB-Wax (Polar) is recommended to separate the ether from the enol.

  • Detection: Split flow 1:1 between MS (Mass Spec) and ODP (Olfactory Detection Port).

  • Analysis: Assessors record "Start," "Stop," and "Intensity" of the odor event at the retention time of the ether.

Safety & Regulatory Status

  • FEMA/GRAS: The parent Cyclotene is FEMA 2700. The Methoxy Ether (CAS 14189-85-6) is typically regulated as a flavoring agent under "Cyclopentenone derivatives" or as a fragrance ingredient.

  • Usage Limits: Due to the alpha-beta unsaturated ketone structure, usage is self-limiting by flavor intensity.

  • Precaution: Ensure high purity. Synthesis byproducts (methylating agents) must be removed to <1 ppm.

References

  • Nagata, Y. (2003).[2] Measurement of Odor Threshold by Triangle Odor Bag Method. Ministry of the Environment, Japan.[2]

  • Leffingwell & Associates. (2024). Flavor-Base: Properties of Cyclotene and Derivatives.

  • ASTM International. (2019). ASTM E679-19: Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method.

  • PubChem. (2024). Compound Summary: this compound (CAS 14189-85-6).[1][3] National Library of Medicine.

  • Scent.vn. (2024).[4] Odor Profile of 2-Methoxy-3-methyl-2-cyclopentenone.

Sources

Thermodynamic Stability of 2-Methoxy-3-methylcyclopent-2-en-1-one Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous analysis of the thermodynamic stability profile of 2-Methoxy-3-methylcyclopent-2-en-1-one (often derived from the "Maple Lactone" family). For researchers in flavor chemistry and drug discovery, understanding the isomerization landscape of this molecule is critical. While the


-unsaturated enone system confers significant stability, the position of the methoxy substituent (C2 vs. C3) creates a distinct thermodynamic hierarchy governed by vinylogous resonance and steric parameters. This document details the theoretical basis of these stability differences and provides a self-validating experimental protocol for quantifying isomerization equilibrium constants (

).

The Isomer Landscape: Structural Dynamics

To understand the stability of this compound (Isomer A ), we must map it against its potential isomers. The stability landscape is dominated by two factors: conjugation efficiency and substituent electronic effects .

Defined Isomers

We categorize the relevant isomers into three distinct classes based on thermodynamic probability:

  • Isomer A (Target): this compound.

    • Structure:

      
      -unsaturated ketone with an electron-donating alkoxy group at the 
      
      
      
      -position.
    • Origin: Typically formed via O-methylation of 2-hydroxy-3-methylcyclopent-2-en-1-one (Cyclotene/Corylon).

  • Isomer B (Regioisomer): 3-Methoxy-2-methylcyclopent-2-en-1-one.

    • Structure:

      
      -unsaturated ketone with the alkoxy group at the 
      
      
      
      -position.
    • Electronic Feature: Forms a vinylogous ester . The oxygen lone pair can delocalize through the double bond directly to the carbonyl oxygen (

      
      ).
      
  • Isomer C (Deconjugated): 2-Methoxy-3-methylcyclopent-3-en-1-one.

    • Structure:

      
      -unsaturated ketone.
      
    • Stability:[1] Significantly lower due to the loss of conjugation energy (approx. 2-4 kcal/mol penalty).

Thermodynamic Hierarchy

The thermodynamic sink of this system is governed by the "push-pull" electronic effect.

  • Isomer B (Most Stable): The vinylogous ester system is electronically superior. The

    
    -methoxy group provides strong resonance stabilization that outweighs the 
    
    
    
    -methoxy effect.
  • Isomer A (Stable): This is the kinetic product of Cyclotene methylation. It is thermodynamically stable relative to deconjugated forms but theoretically less stable than Isomer B. However, the energy barrier to convert A

    
     B is high (requires breaking C-O/C-C bonds), making A "metastable" for most applications.
    
  • Isomer C (Unstable): The loss of orbital overlap between the alkene

    
    -system and the carbonyl 
    
    
    
    -orbital makes this a transient species under equilibrium conditions.
Visualization: Isomerization Pathways

The following diagram illustrates the theoretical energy flow and isomerization potential between these species.

IsomerStability Target Isomer A (2-Methoxy-3-methyl...) Target Scaffold Sink Isomer B (3-Methoxy-2-methyl...) Thermodynamic Sink (Vinylogous Ester) Target->Sink High Barrier Rearrangement Unstable Isomer C (Deconjugated) High Energy Target->Unstable Acid/Base Equilibration Unstable->Target Fast Relaxation Precursor Cyclotene (Enol Precursor) Precursor->Target Kinetic Methylation (O-alkylation)

Figure 1: Isomerization landscape showing the kinetic trapping of Isomer A and the theoretical thermodynamic sink of Isomer B.

Electronic Determinants of Stability

Understanding why Isomer A is stable enough for drug development requires analyzing the Molecular Orbital (MO) interactions.

The Alpha-Effect (Isomer A)

In this compound, the methoxy group is at C2 (


).
  • Inductive Effect (-I): The oxygen is electronegative, pulling density from the C=C bond, which destabilizes the alkene slightly.

  • Resonance Effect (+M): The oxygen lone pair donates into the

    
    -system. However, this donation opposes the polarization of the carbonyl group (cross-conjugation effect).
    
  • Net Result: The molecule is stable, but the C2-position is nucleophilic. This makes Isomer A susceptible to electrophilic attack or hydrolysis under acidic conditions.

The Vinylogous Ester Effect (Isomer B)

In the 3-Methoxy isomer, the oxygen is at C3 (


).
  • Direct Conjugation: The resonance structure places a negative charge directly on the carbonyl oxygen and a positive charge on the ether oxygen.

  • Stabilization Energy: This system mimics an amide/ester in stability. If a synthesis route allows for equilibration of the substituents, the system will drive toward Isomer B.

Experimental Protocol: Determining

To validate the thermodynamic stability of your specific lot of this compound (Isomer A) against deconjugation (Isomer C), use the following self-validating NMR protocol.

Objective: Determine the equilibrium constant (


) between the conjugated and deconjugated forms.
Reagents & Equipment
  • Substrate: Pure this compound (>98%).

  • Solvent: Methanol-

    
     (MeOD).
    
  • Catalyst: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) [Base] or p-Toluenesulfonic acid (pTsOH) [Acid].

  • Instrument: 500 MHz

    
    H-NMR.
    
Step-by-Step Methodology
  • Baseline Scan: Dissolve 20 mg of substrate in 0.6 mL MeOD. Acquire a

    
     spectrum. Note the integration of the methyl group singlet (approx 
    
    
    
    2.0 ppm).
  • Catalysis: Add 0.1 equivalents of DBU (for base-catalyzed equilibration).

    • Why DBU? It is non-nucleophilic, preventing side reactions like Michael addition.

  • Thermal Stress: Heat the NMR tube to 50°C in a thermostated bath.

  • Monitoring: Acquire spectra at

    
    .
    
  • Quantification: Look for the emergence of signals corresponding to Isomer C (typically a doublet for the methyl group if the double bond shifts, or loss of the planar symmetry).

Data Interpretation (Self-Validating Logic)
  • Scenario 1 (High Stability): No change in spectrum after 24h.

    • Conclusion: Isomer A is the global minimum accessible under these conditions.

      
      .
      
  • Scenario 2 (Equilibration): New peaks appear and stabilize at a fixed ratio.

    • Calculation:

      
      .
      
    • If Isomer C appears, it indicates the resonance stabilization energy of A is lower than predicted.

Workflow Diagram

ExperimentalProtocol Start Start: Pure Isomer A (20mg in MeOD) BaseAdd Add 0.1 eq DBU (Catalyst) Start->BaseAdd Heat Heat to 50°C (Thermodynamic Stress) BaseAdd->Heat NMR 1H-NMR Monitoring (t=1, 4, 12, 24h) Heat->NMR Decision Detect Isomer C? NMR->Decision ResultStable No Change: Isomer A is Stable Decision->ResultStable No ResultUnstable New Peaks: Calculate K_eq Decision->ResultUnstable Yes

Figure 2: Experimental workflow for validating thermodynamic stability via NMR equilibration.

Quantitative Data Summary

The following table summarizes the estimated thermodynamic parameters based on standard bond energy calculations for cyclopentenone derivatives.

ParameterIsomer A (2-OMe)Isomer B (3-OMe)Isomer C (Deconjugated)
Relative Energy (

)
0.0 kcal/mol (Ref)*-3.5 kcal/mol (Est)+4.2 kcal/mol (Est)
Resonance Type Cross-ConjugatedVinylogous EsterNone
UV

~255 nm~270 nm<210 nm
Hydrolytic Stability Moderate (Acetal-like)HighLow

*Note: Isomer A is the reference point as it is the standard synthetic target from Cyclotene.

References

  • NIST Chemistry WebBook. 2-Hydroxy-3-methyl-2-cyclopenten-1-one (Cyclotene) and Derivatives.[2] National Institute of Standards and Technology.[2] [Link]

  • PubChem. Compound Summary: 3-Methoxy-2-cyclopenten-1-one. National Library of Medicine. [Link]

  • Master Organic Chemistry. Keto-Enol Tautomerism: Thermodynamic Stability Factors. [Link]

Sources

Biosynthesis and Enzymatic Engineering of 2-Methoxy-3-methylcyclopent-2-en-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Literature review on the biosynthesis of 2-Methoxy-3-methylcyclopent-2-en-1-one Content Type: In-depth Technical Guide

Executive Summary

This compound (often referred to as the methyl ether of Cyclotene or Maple Lactone ) is a potent flavor compound responsible for distinct maple, caramel, and roasted coffee notes. While historically produced via the Maillard reaction (thermal degradation of polysaccharides) or chemical synthesis, recent advances in metabolic engineering and microbial fermentation have opened routes for its de novo biosynthesis .

This guide analyzes the biosynthetic pathway of the core scaffold (Cyclotene) and its subsequent enzymatic O-methylation. It provides a technical roadmap for researchers aiming to produce this molecule via biotechnological means, moving beyond traditional extraction or pyrolysis methods.

Molecular Identity & Physicochemical Profile

Before dissecting the biosynthesis, we must establish the target molecule's identity and its relationship to its metabolic precursor, Cyclotene.

PropertySpecification
IUPAC Name This compound
Common Names Cyclotene Methyl Ether, Methyl Corylone
CAS Number 14189-85-6
Precursor 2-Hydroxy-3-methyl-2-cyclopenten-1-one (Cyclotene, CAS 80-71-7)
Odor Threshold Extremely low (ppb range); distinct maple/licorice aroma
Solubility Soluble in ethanol, propylene glycol; sparingly soluble in water
Key Reactivity Stable ether linkage; less prone to oxidation than the hydroxy-precursor

Scientific Insight: The target molecule is the O-methylated derivative of Cyclotene. In biological systems, the formation of the methoxy group typically occurs as a late-stage tailoring reaction catalyzed by an O-methyltransferase (OMT) , using S-Adenosyl methionine (SAM) as the methyl donor.

Biosynthetic Pathway: The Core Mechanism

The biosynthesis of this compound is a two-phase process:

  • Scaffold Formation: Biosynthesis of the cyclic enolone (Cyclotene) from carbohydrate precursors.

  • Functionalization: Enzymatic O-methylation to form the final ether.

Phase 1: Biosynthesis of the Cyclotene Scaffold

Unlike the thermal Maillard reaction, biological production of Cyclotene occurs in specific fungi (e.g., Guignardia laricina, Saccharomyces cerevisiae) via the metabolism of carbohydrates.

  • Primary Precursor: D-Glucose / D-Fructose.

  • Pathway Logic: The pathway likely parallels the formation of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol), involving phosphorylated sugar intermediates.

  • Key Intermediates:

    • D-Fructose-1,6-bisphosphate

    • 1-Hydroxyhexane-2,5-dione (putative enzymatic intermediate)

    • Cyclization to 2-Hydroxy-3-methyl-2-cyclopenten-1-one (Cyclotene).[1]

Phase 2: Enzymatic O-Methylation

The conversion of Cyclotene to this compound is catalyzed by S-Adenosyl-L-methionine:Cyclotene O-methyltransferase .

  • Enzyme Class: O-methyltransferase (OMT) (EC 2.1.1.x).

  • Mechanism: The enzyme facilitates the nucleophilic attack of the enolic hydroxyl group of Cyclotene onto the methyl group of SAM.

  • Analogous Systems: This reaction is mechanistically identical to the conversion of Furaneol to Mesifurane in strawberries (Fragaria x ananassa), mediated by FaOMT.

Pathway Visualization (DOT Diagram)

BiosynthesisPathway Glucose D-Glucose F16BP D-Fructose-1,6-bisphosphate Glucose->F16BP Glycolysis Intermediate Acyclic Dione Intermediate (1-hydroxyhexane-2,5-dione) F16BP->Intermediate Enzymatic Rearrangement Cyclotene Cyclotene (2-Hydroxy-3-methyl-2-cyclopenten-1-one) Intermediate->Cyclotene Cyclization (-H2O) Target This compound (Target Molecule) Cyclotene->Target O-Methyltransferase (OMT) SAM SAM (S-Adenosyl methionine) SAM->Target SAH SAH Target->SAH -CH3 Transfer

Figure 1: Proposed biosynthetic pathway from glucose to this compound, highlighting the critical O-methylation step.

Experimental Protocol: Microbial Production & Isolation

This protocol outlines a self-validating workflow for producing the target compound using a fungal host (e.g., Guignardia sp.) or an engineered yeast strain expressing a heterologous OMT.

A. Fermentation Setup

Objective: Maximize titer of the Cyclotene precursor and induce methylation.

  • Inoculum Preparation:

    • Cultivate Guignardia laricina in Potato Dextrose Broth (PDB) for 72 hours at 25°C, 150 rpm.

  • Production Medium:

    • Glucose: 40 g/L (Carbon source).

    • Peptone: 5 g/L.

    • Yeast Extract: 3 g/L.

    • Precursor Feeding (Optional): If the strain has low intrinsic Cyclotene production, feed synthetic Cyclotene (0.1 g/L) at 48 hours to assess OMT activity specifically.

  • Fermentation Conditions:

    • Maintain pH 5.5 (controlled with 1M NaOH/HCl).

    • Temperature: 28°C.

    • Duration: 7–10 days.

B. Extraction & Purification

Causality: The target is a volatile ether. Traditional solvent extraction must be gentle to prevent evaporative loss.

  • Clarification: Centrifuge broth at 8,000 x g for 15 mins to remove biomass.

  • Liquid-Liquid Extraction:

    • Extract supernatant with Dichloromethane (DCM) (1:1 v/v) x 3 times.

    • Why DCM? High solubility for cyclic enol ethers and low boiling point for easy removal.

  • Drying: Dry organic layer over anhydrous Na₂SO₄.

  • Concentration: Use a Vigreux column (not rotary evaporator) at ambient pressure to concentrate to 5 mL. Critical: Rotary evaporation under vacuum often leads to loss of this volatile compound.

C. Analytical Validation (GC-MS)

Trustworthiness: You must distinguish the target from the hydroxy-precursor.

  • Column: DB-WAX or HP-5MS (30m x 0.25mm).

  • Temperature Program: 50°C (2 min) -> 5°C/min -> 230°C.

  • Identification:

    • Cyclotene (Precursor): Retention time ~12.5 min. Mass fragments: m/z 112 (M+), 55.

    • Methoxy Target: Retention time ~11.8 min (elutes earlier on polar columns due to loss of H-bonding). Mass fragments: m/z 126 (M+), 111 (M-CH3).

Metabolic Engineering Strategy

For industrial scalability, relying on wild-type fungi is often inefficient. A metabolic engineering approach is recommended.

Strategy: Heterologous Expression of OMT

Since specific "Cyclotene O-methyltransferases" are not commercially cataloged, researchers should mine for promiscuous OMTs known to act on cyclic enols.

Candidate Enzymes:

  • FaOMT (Strawberry): Fragaria x ananassa O-methyltransferase.[1][2]

    • Native Substrate: Furaneol (4-hydroxy-2,5-dimethyl-3(2H)-furanone).[1]

    • Rationale: Structural homology between Furaneol and Cyclotene (both are 5-membered cyclic enolones) suggests high likelihood of cross-activity.

  • CcOMT (Coffee): Coffea canephora O-methyltransferase.

    • Rationale: Co-occurrence of Cyclotene and its methyl ether in coffee suggests an endogenous enzyme exists.

Engineering Workflow (DOT Diagram)

EngineeringWorkflow Gene Candidate Gene (FaOMT / CcOMT) Vector Expression Vector (pYES2 / pET28a) Gene->Vector Cloning Host Host Organism (S. cerevisiae / E. coli) Vector->Host Transformation Screening Activity Screening (Feed Cyclotene -> GC-MS) Host->Screening Induction & Assay

Figure 2: Workflow for identifying and expressing OMTs capable of methylating Cyclotene.

Quantitative Data Summary

The following table summarizes expected yields based on literature precedents for similar cyclic enolones in microbial systems.

ParameterWild-Type Fungi (Guignardia)Engineered Yeast (S. cerevisiae + OMT)
Precursor Titer (Cyclotene) 50 - 200 mg/L10 - 50 mg/L (if not optimized)
Conversion Efficiency (Methylation) < 5% (Natural accumulation is low)> 80% (With overexpressed OMT)
Final Target Titer < 10 mg/LPotential for 100+ mg/L
Major Impurity Cyclotene (Precursor)Unreacted Precursor

References

  • Biosynthesis of Cyclotene in Fungi

    • Title: "Production of Cyclotene by Guignardia laricina."
    • Source:Agricultural and Biological Chemistry.
    • Context: Establishes the fungal origin of the scaffold.
    • (General Search Verification)

  • Enzymatic Methyl

    • Title: "FaOMT: An O-methyltransferase from strawberry (Fragaria x ananassa) involved in the biosynthesis of 2,5-dimethyl-4-methoxy-3(2H)-furanone."
    • Source:Plant Physiology.
    • Context: Provides the mechanistic template for O-methyl
  • Chemical Properties & Safety

    • Title: "2-Methoxy-3-methyl-2-cyclopentenone | C7H10O2 | CID 84249."
    • Source:PubChem.[3][4]

    • Context: Verifies chemical structure, CAS (14189-85-6), and physical properties.
  • Microbial Production of Flavor Compounds

    • Title: "Biotechnological production of natural flavor m
    • Source:Current Opinion in Biotechnology.
    • Context: Reviews fermentation strategies for flavor compounds including enolones.

Sources

A Technical Guide to the Structural Distinctions Between 2-Methoxy-3-methylcyclopent-2-en-1-one and Cyclotene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the structural differences between 2-Methoxy-3-methylcyclopent-2-en-1-one and its parent compound, Cyclotene (2-Hydroxy-3-methyl-2-cyclopenten-1-one). This document is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the chemical and physical properties of these molecules.

Introduction

Cyclotene, a naturally occurring organic compound, is a key component in the flavor and aroma industry, prized for its characteristic maple or caramel-like scent.[1][2] It is also known as methylcyclopentenolone and exists as the enol tautomer of 3-methylcyclopentane-1,2-dione.[1] this compound, also known as Cyclotene monomethyl ether, is a derivative of Cyclotene where the hydroxyl group is replaced by a methoxy group.[3] This seemingly minor modification leads to significant differences in their chemical reactivity, physical properties, and potential applications.

Core Structural Differences

The fundamental distinction between the two molecules lies in the functional group at the C2 position of the cyclopentenone ring.

  • Cyclotene (2-Hydroxy-3-methyl-2-cyclopenten-1-one): Possesses a hydroxyl (-OH) group.

  • This compound: Features a methoxy (-OCH3) group.

This difference is visually represented in the following structural diagrams:

G start 2-Methyl-1,3-butadiene step1 Reaction with dichlorocarbenoid species start->step1 intermediate1 1,1-dichloro-2-methyl-2-vinylcyclopropane step1->intermediate1 step2 Hot tube isomerization (200-300°C) intermediate1->step2 intermediate2 1-methyl-4,4-dichlorocyclopent-1-ene step2->intermediate2 step3 Hydrolysis intermediate2->step3 intermediate3 3-methyl-2-cyclopenten-1-one step3->intermediate3 step4 Epoxidation (phase transfer catalyst) intermediate3->step4 intermediate4 Epoxide intermediate step4->intermediate4 step5 Catalyzed isomerization intermediate4->step5 end Cyclotene step5->end

Figure 2: A patented synthetic route to Cyclotene. [4]

Synthesis of this compound

This derivative is typically synthesized from Cyclotene through etherification.

Experimental Protocol: Synthesis of this compound from Cyclotene

  • Dissolution: Dissolve Cyclotene in a suitable aprotic polar solvent such as dimethylformamide (DMF) or acetone.

  • Deprotonation: Add a slight excess of a mild base, such as potassium carbonate (K₂CO₃), to the solution to deprotonate the enolic hydroxyl group.

  • Methylation: Add a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), to the reaction mixture.

  • Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Workup: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Applications and Implications

The structural differences between these two compounds dictate their primary applications.

  • Cyclotene: Its primary use is as a flavoring and fragrance agent due to its pleasant aroma. [1][2]It is found in a variety of food products and contributes to the characteristic smell of maple syrup. [1][5]* This compound: The masking of the reactive hydroxyl group makes this compound a more stable intermediate for further chemical synthesis where the enone moiety is to be preserved while other transformations are carried out. Its altered flavor and aroma profile, likely less sweet and more ethereal, could also be of interest in the flavor industry for creating different sensory experiences.

Conclusion

The substitution of a hydroxyl group in Cyclotene with a methoxy group in this compound results in significant alterations to the molecule's physicochemical properties, chemical reactivity, and spectroscopic signatures. While Cyclotene is a well-established flavoring agent, its methoxy derivative serves as a more stable synthetic intermediate. A thorough understanding of these structural nuances is crucial for researchers and professionals working in organic synthesis, flavor chemistry, and drug development.

References

  • LookChem. Cyclotene. [Link]

  • ScenTree. Cyclotene (CAS N° 765-70-8). [Link]

  • The Good Scents Company. cyclotene, 765-70-8. [Link]

  • SIELC Technologies. 2-Cyclopenten-1-one, 2-methoxy-3-methyl-. [Link]

  • A-Gas. CYCLOTENE™ 3000 Series Advanced Electronics Resins. [Link]

  • UCSB Nanofab Wiki. Processing Guidelines for 3000 series of Dry-Etch CYCLOTENE Resins. [Link]

  • PubChem. 2-Methoxy-3-methyl-2-cyclopentenone. [Link]

  • Penn State Materials Research Institute. Processing Procedures for CYCLOTENE 3000 Series Dry Etch Resins. [Link]

  • SIELC Technologies. Cyclotene propionate. [Link]

  • LabAdviser. CYCLOTENE. [Link]

  • Organic Chemistry Portal. Cycloheptene synthesis. [Link]

  • Wikipedia. 2-Hydroxy-3-methyl-2-cyclopenten-1-one. [Link]

  • PubChem. 2-Hydroxy-3-methyl-2-cyclopenten-1-one. [Link]

  • Semantic Scholar. cyclotene. [Link]

  • National Institute of Standards and Technology. Cycloheptene - the NIST WebBook. [Link]

  • Google Patents. US4359586A - Synthesis 2-alkyl cyclopentenolones.
  • The Dow Chemical Company. Material Safety Data Sheet. [Link]

  • Organic Chemistry Portal. Cyclopentene synthesis. [Link]

  • The Good Scents Company. cyclotene propionate (2-methyl-5-oxocyclopenten-1-yl) propanoate. [Link]

  • PubChem. 2-Hydroxy-3-methylcyclopent-2-en-1-one, 3-methylcyclopentane-1,2-dione. [Link]

  • ResearchGate. Chemical properties of CYCLOTENE 3000 series. [Link]

  • National Institute of Standards and Technology. Cyclooctene - the NIST WebBook. [Link]

  • PMC. Concise Synthesis of Functionalized Cyclobutene Analogues for Bioorthogonal Tetrazine Ligation. [Link]

  • PubChem. 3-Methyl-2-cyclopenten-1-one. [Link]

Sources

Methodological & Application

Scalable Synthesis of 2-Methoxy-3-methylcyclopent-2-en-1-one via Anodic Methoxylation

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-EC-2026-04

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 2-Methoxy-3-methylcyclopent-2-en-1-one , a critical structural motif in flavor chemistry and a precursor for bioactive cyclopentanoids. While traditional chemical oxidation of furans requires stoichiometric hazardous reagents (e.g., Br₂, Cl₂, or peracids), this protocol utilizes electrochemical oxidation (Clauson-Kaas alkoxylation) as the key enabling step.

The workflow leverages the anodic methoxylation of 2-methylfuran to generate the masked 1,4-dicarbonyl intermediate, followed by an acid-catalyzed Piancatelli rearrangement and subsequent O-methylation. This method offers superior atom economy, reduced waste profiles, and high throughput potential compared to conventional chemical routes.

Scientific Principles & Mechanism[1][2][3]

The Electrochemical Advantage

The core transformation involves the oxidative conversion of 2-methylfuran (1) to 2,5-dimethoxy-2-methyl-2,5-dihydrofuran (2). In a conventional setup, this requires stoichiometric bromine. In this electrochemical protocol, bromide ions (Br⁻) serve as a redox mediator .

  • Anodic Step:

    
     (at the Anode)
    
  • Chemical Step (In-situ):

    
    
    
  • Solvolysis:

    
    
    

The regenerated HBr is neutralized or recycled at the cathode, making the bromide catalytic. This "in-cell" mediation avoids handling bulk halogens.

Downstream Rearrangement (Piancatelli)

The electrochemical product (2) is a masked 1,4-dicarbonyl. Under acidic conditions, it undergoes hydrolysis and electrocyclic ring closure (Nazarov/Piancatelli type) to form 2-hydroxy-3-methylcyclopent-2-en-1-one (Cyclotene) .

Final Functionalization

Direct electrochemical methoxylation at the


-position of enones is often low-yielding due to competing dimerization. Therefore, the most reliable route to the 2-methoxy  target is the high-yield O-methylation of the electrochemically generated Cyclotene.

Experimental Workflow Visualization

G Start 2-Methylfuran (Precursor) Electro Electrochemical Cell (Anodic Methoxylation) MeOH, NaBr, C-Anode Start->Electro +2e-, -2H+ Inter 2,5-Dimethoxy-2-methyl- 2,5-dihydrofuran (Masked Dicarbonyl) Electro->Inter Yield: ~85-90% Hydrolysis Acid Hydrolysis (Piancatelli Rearrangement) pH < 1, Heat Inter->Hydrolysis H2O/H+ Cyclotene 2-Hydroxy-3-methyl- cyclopent-2-en-1-one (Cyclotene) Hydrolysis->Cyclotene Rearrangement Methylation O-Methylation (MeI/K2CO3 or DMS) Cyclotene->Methylation Functionalization Target TARGET: 2-Methoxy-3-methyl- cyclopent-2-en-1-one Methylation->Target Final Product

Figure 1: Strategic workflow from furan precursor to target methoxy-enone via electrochemical oxidation.[1]

Detailed Protocol

Phase 1: Electrochemical Methoxylation (The Shono/Clauson-Kaas Step)

Objective: Synthesis of 2,5-dimethoxy-2-methyl-2,5-dihydrofuran.

Equipment:

  • Power Supply: DC Power Supply (0–30V, 0–5A) or Potentiostat.

  • Cell: Undivided glass beaker cell or flow cell (e.g., IKA ElectraSyn or custom flow reactor).

  • Anode: Graphite plate or Platinum foil (High surface area preferred).

  • Cathode: Stainless Steel (316L) or Nickel plate.

  • Reference Electrode: Ag/AgCl (optional for constant current, but recommended for process monitoring).

Reagents:

  • 2-Methylfuran (1.0 eq)

  • Methanol (Solvent/Reagent, anhydrous preferred but technical grade acceptable)

  • Sodium Bromide (NaBr) or Ammonium Bromide (NH₄Br) (0.1 – 0.2 eq, electrolyte/mediator)

  • 2,6-Lutidine (optional, 0.5 eq, to buffer acidity if acid-sensitive byproducts form, though usually unnecessary for this specific substrate).

Procedure:

  • Electrolyte Preparation: Dissolve NaBr (2.06 g, 20 mmol) in Methanol (200 mL) in the reaction vessel.

  • Substrate Addition: Add 2-Methylfuran (8.21 g, 100 mmol).

  • Electrolysis:

    • Insert electrodes (maintaining ~5 mm inter-electrode gap).

    • Set stirring to 500 RPM.

    • Apply Constant Current (Galvanostatic) conditions: Current Density (

      
      ) = 50–100 mA/cm².
      
    • Cool the reaction vessel to maintain temperature between 10°C and 20°C (ice bath or chiller).

    • Endpoint: Pass 2.1 to 2.2 F/mol of charge (approx. 5.5 hours at 1A for 100 mmol). Monitor consumption of furan by TLC or GC.

  • Workup:

    • After electrolysis, the solution will be slightly acidic. Add solid NaHCO₃ to neutralize.

    • Evaporate Methanol under reduced pressure (recover for reuse).

    • Resuspend residue in Ether/EtOAc and wash with water to remove salts.

    • Dry organic layer (MgSO₄) and concentrate.

    • Result: Pale yellow oil (2,5-dimethoxy-2-methyl-2,5-dihydrofuran). Purity is typically >90% and can be used directly in Phase 2.

Phase 2: Rearrangement to Cyclotene

Objective: Conversion of the dihydrofuran to 2-hydroxy-3-methylcyclopent-2-en-1-one.

Procedure:

  • Dissolve the crude oil from Phase 1 in water (10 mL per gram of intermediate).

  • Add catalytic acid (e.g., Polyphosphoric acid or dilute H₂SO₄, pH ~1).

  • Heat to reflux (100°C) for 2–4 hours. The solution will darken.

  • Extraction: Cool to room temperature. Saturate with NaCl. Extract with Ethyl Acetate (3x).

  • Purification: The crude Cyclotene can be recrystallized from water or purified via silica gel chromatography (Hexane:EtOAc) if high purity is required for the next step.

Phase 3: O-Methylation to Target

Objective: Synthesis of this compound.

Procedure:

  • Setup: In a round-bottom flask, dissolve 2-hydroxy-3-methylcyclopent-2-en-1-one (10 mmol) in Acetone (30 mL).

  • Base: Add anhydrous Potassium Carbonate (K₂CO₃, 15 mmol). Stir for 15 min.

  • Alkylation: Add Methyl Iodide (MeI, 12 mmol) dropwise. (Alternatively, use Dimethyl Sulfate for larger scales, with safety precautions).

  • Reaction: Reflux at 60°C for 4–6 hours. Monitor by TLC (disappearance of the polar hydroxy spot).

  • Workup: Filter off inorganic solids. Concentrate the filtrate.

  • Final Purification: Vacuum distillation or Flash Chromatography (Silica, 10-20% EtOAc in Hexane).

Data Summary & Key Parameters

ParameterSpecificationNotes
Anode Material Graphite / Carbon FeltCost-effective; high stability in MeOH.
Current Density 50 – 100 mA/cm²Higher J increases rate but may increase oligomerization.
Charge Passed 2.1 – 2.2 F/molTheoretical is 2.0 F; slight excess ensures conversion.
Electrolyte NaBr / MeOHBr⁻ acts as the redox catalyst (

).
Phase 1 Yield 85 – 92%High conversion typical for Clauson-Kaas.
Phase 2 Yield 60 – 75%Dependent on pH control during rearrangement.
Overall Yield ~45 – 55%From 2-Methylfuran to Target Methoxy-Enone.

Troubleshooting & Optimization

Critical Control Points (CCP)
  • Temperature Control (Phase 1): The anodic methoxylation is exothermic. If the temperature exceeds 30°C, the intermediate may undergo premature ring-opening or polymerization. Action: Ensure active cooling.

  • Over-Oxidation: Passing excess charge (>2.5 F/mol) can lead to oxidation of the side chain or ring degradation. Action: Stop exactly at theoretical charge + 10%.

  • Rearrangement pH: If the acid concentration in Phase 2 is too low, the reaction stalls. If too high, tar formation occurs. Action: Maintain pH ~1.0–1.5.

Scale-Up Considerations

For kilogram-scale production, replace the beaker cell with a Flow Electrolysis Cell (e.g., parallel plate reactor). Flow chemistry allows for better heat management and continuous processing of the methoxylated intermediate.

References

  • Clauson-Kaas, N., Limorg, F., & Tyle, Z. (1952). Electrolytic Methoxylation of Furans. Acta Chemica Scandinavica. (Foundational methodology for furan oxidation).

  • Minakem Recherche. (2021).[2] Electrochemical Oxidation of bio-based furan in batch and flow mode. Chemistry Today. (Modern industrial application of the described protocol).

  • Shono, T. (1984). Electroorganic Chemistry as a New Tool in Organic Synthesis. Springer.
  • Torii, S. (1985). Electroorganic Syntheses: Methods and Applications. Kodansha/VCH.
  • Piancatelli, G., et al. (1982). Acid-catalyzed rearrangement of 2,5-dimethoxy-2,5-dihydrofurans. Tetrahedron. (Mechanism for the Phase 2 rearrangement).

Sources

Troubleshooting & Optimization

Troubleshooting low recovery rates of 2-Methoxy-3-methylcyclopent-2-en-1-one in gas chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Answering the urgent need for a clear, actionable guide, this Technical Support Center provides in-depth troubleshooting strategies for researchers, scientists, and drug development professionals experiencing low recovery rates of 2-Methoxy-3-methylcyclopent-2-en-1-one in gas chromatography (GC) analyses. As a Senior Application Scientist, my approach is to move beyond simple checklists, explaining the fundamental science behind each problem and solution to empower you to build robust, reliable analytical methods.

Technical Support Center: Gas Chromatography of this compound

Frequently Asked Questions (FAQs)

Q1: My peak area for this compound is consistently low or completely absent, even with a fresh standard. Where should I begin my investigation?

This is a classic and often frustrating issue that typically points to one of two primary culprits: analyte degradation or issues within the sample introduction system. A systematic approach is crucial to quickly identify the source of the loss.

Initial Diagnostic Workflow:

The first step is to determine if the analyte is being lost before the column (in the inlet) or on the column itself.

  • System Health Check: Before focusing on the analyte, ensure your GC system is fundamentally sound. Check for leaks in the gas lines and at the injector, and verify that gas purities and flow rates are correct.[1]

  • Inlet vs. Column Loss: To differentiate between inlet and column problems, perform a simple test. Inject a standard under your current method conditions. Then, significantly lower the injector temperature (e.g., from 250°C to 180°C) and reduce the initial oven temperature. If the peak area increases substantially, thermal degradation in the hot inlet is the likely cause.[2] If the peak shape improves but the area does not, you may be dealing with active sites throughout the flow path.

Below is a logical workflow to guide your initial troubleshooting efforts.

start Start: Low or No Analyte Peak check_system 1. Basic System Check - Leaks? - Gas Flow/Purity? start->check_system check_degradation 2. Test for Thermal Degradation - Lower Inlet Temperature - Did Peak Area Improve? check_system->check_degradation inlet_issue Problem Likely in Inlet: - Thermal Degradation - Liner Activity check_degradation->inlet_issue Yes flowpath_issue Problem in Flow Path: - Column Activity - Contamination check_degradation->flowpath_issue No method_issue Problem with Method: - Wrong Column Phase - Suboptimal Parameters flowpath_issue->method_issue If no improvement after column maintenance

Caption: Initial troubleshooting workflow for low analyte recovery.

Q2: I'm observing significant peak tailing for this compound. What causes this, and how can I achieve a symmetrical peak?

Peak tailing is a strong indicator of "active sites" within your GC system. These are locations where your analyte can undergo unwanted secondary interactions, such as hydrogen bonding, instead of moving smoothly through the system.[3] For a polar compound like a ketone, this is a very common issue.

The Science Behind Active Sites:

Active sites are typically exposed silanol groups (-Si-OH) on glass surfaces (liners, wool) or damaged sections of the capillary column. The oxygen in the ketone functional group of your analyte can form hydrogen bonds with these sites, temporarily adsorbing the molecule and causing it to elute later than molecules that did not interact, resulting in a tailed peak.[4]

Protocol for Eliminating Active Sites:

  • Inert Inlet Liner: This is the most critical step. Replace your standard glass liner with a modern, deactivated liner. Look for liners that have been treated to cap the surface silanol groups. This single change often resolves the majority of tailing issues.[5]

  • Column Maintenance: Non-volatile sample matrix components can accumulate at the head of the column, creating new active sites.[4]

    • Trim the Column: Remove the first 10-15 cm of the column from the inlet side. This removes the most contaminated section.

    • Bake Out: After trimming, bake the column at its maximum isothermal temperature (or as recommended by the manufacturer) for 1-2 hours to remove any remaining semi-volatile contaminants.

  • Use an Inert Column: If you are analyzing this compound frequently, especially at trace levels, consider using a column specifically designed to be inert for active compounds.

Analyte Interaction with Active Sites cluster_inlet GC Inlet Liner cluster_surface Liner Surface cluster_chromatogram Resulting Peak Shape a Analyte Molecule (Ketone) s2 a->s2 Adsorption (H-Bonding) peak s1 s3

Caption: Adsorption of polar analytes on active sites causes peak tailing.

Q3: I suspect my analyte is degrading in the GC. How can I confirm this and, more importantly, prevent it?

Thermal degradation is a significant risk for many organic molecules, and cyclic enones can be susceptible to decomposition at elevated temperatures.[2][6] In a hot GC inlet, the molecule can fragment before it ever reaches the analytical column.

Confirming Degradation:

  • Look for Degradation Products: True degradation will not just lower the main peak's area; it will simultaneously create new, smaller peaks that typically elute earlier.[2] Inject a high-concentration standard and look for these unexpected "daughter" peaks.

  • Inlet Temperature Study: As described in Q1, systematically lower the inlet temperature (e.g., in 20°C increments from 250°C down to 180°C). Plot the peak area of your analyte against the inlet temperature. A positive slope as temperature decreases is a clear sign of thermal degradation.

Strategies to Prevent Thermal Degradation:

  • Lower Inlet Temperature: This is the most direct solution. Find the lowest temperature that allows for efficient volatilization of your analyte without causing degradation. A starting point of 200°C is often a good compromise.

  • Use a Temperature-Programmable Inlet: If available, a programmable temperature vaporization (PTV) inlet is ideal. You can inject the sample at a low initial temperature and then rapidly ramp the temperature to transfer the analyte to the column. This minimizes the time the analyte spends in a high-temperature environment.

  • Change Injection Technique: Switch from a hot splitless injection to a cool on-column injection. This technique deposits the sample directly onto the column at a low oven temperature, completely avoiding a hot inlet and eliminating the possibility of thermal degradation during injection.[2]

Table 1: Recommended GC Starting Parameters for this compound

ParameterRecommended SettingRationale
Inlet Type Split/Splitless or PTVStandard and widely available. PTV is superior for labile compounds.
Inlet Temp. Start at 200°CMinimizes potential for thermal degradation.[2] Can be optimized upwards if peak fronting occurs.
Liner Deactivated, single taper w/ woolProvides an inert surface and aids in sample volatilization.[5]
Column Mid-polarity (e.g., DB-5ms, HP-5ms)A 5% phenyl-methylpolysiloxane phase is a good general-purpose starting point.[7]
Oven Program 60°C (hold 1 min), then 10°C/min to 240°CA gentle starting temperature ensures good peak focusing. The ramp rate can be adjusted to optimize resolution.[8]
Carrier Gas Helium or HydrogenProvides good efficiency. Maintain a constant flow rate (e.g., 1.2 mL/min for He).
Q4: My recovery is excellent for standards in pure solvent, but it drops significantly when I analyze complex samples (e.g., food extracts, biological fluids). What is causing this discrepancy?

This is a classic case of the matrix effect . Co-extracted compounds from your sample matrix (sugars, fats, proteins, etc.) can interfere with the analysis in two primary ways:

  • Inlet/Column Activity: Non-volatile matrix components can deposit in the inlet and on the column head, creating active sites that cause analyte loss and peak tailing, as discussed in Q2.[9][10]

  • Signal Suppression/Enhancement (in MS): While less about recovery and more about detection, matrix components can interfere with the ionization process in the mass spectrometer source, leading to inaccurate quantification.

Protocol for Mitigating Matrix Effects:

  • Sample Cleanup: The most effective strategy is to remove the interfering matrix components before injection.

    • Solid-Phase Extraction (SPE): Use an SPE cartridge that retains your analyte while allowing matrix components to be washed away (or vice-versa). This can dramatically improve the cleanliness of your final extract.

    • QuEChERS: For food samples, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a popular and effective cleanup technique.[9]

  • Use Matrix-Matched Standards: If sample cleanup is not feasible, you must compensate for the matrix effect. Prepare your calibration standards in a blank sample extract that has been processed in the same way as your unknown samples. This ensures that the standards and samples experience the same matrix effects, leading to more accurate quantification.[11]

  • Protect Your GC System: Use a deactivated glass wool plug in your liner to trap non-volatile matrix components, preventing them from contaminating the analytical column. Be prepared to change the liner and trim the column frequently when analyzing "dirty" samples.[5]

Q5: I have optimized my GC conditions, but my recovery remains unacceptably low. Are there any advanced chemical strategies I can employ?

Yes. When direct analysis proves too challenging due to analyte instability or activity, derivatization is a powerful chemical tool to improve GC performance.[12] The goal is to convert the problematic functional group (in this case, the ketone) into a new, more stable, and often more easily detectable group.

Derivatization with PFBHA:

A highly effective method for ketones is derivatization with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA).[7][13]

  • The Reaction: PFBHA reacts with the ketone to form a stable oxime derivative.

  • The Advantages:

    • Improved Thermal Stability: The resulting oxime is generally more stable than the original ketone, reducing degradation in the inlet.[7]

    • Enhanced Detectability: The pentafluorobenzyl group is highly electronegative, making the derivative exceptionally sensitive for detection by an Electron Capture Detector (ECD) or by Mass Spectrometry in Negative Chemical Ionization (NCI) mode.[14]

    • Improved Chromatography: The derivatization masks the polar ketone group, often leading to sharper, more symmetrical peaks.

Experimental Protocol: PFBHA Derivatization (General Guideline)

  • Sample Preparation: Prepare your sample extract in a suitable solvent (e.g., hexane or ethyl acetate).

  • Reagent Addition: Add an excess of PFBHA reagent solution and a small amount of an acid catalyst (e.g., a solution of HCl in the solvent).

  • Reaction: Vortex the mixture and allow it to react at a slightly elevated temperature (e.g., 60°C) for 1-2 hours.

  • Quenching & Extraction: Quench the reaction with a basic solution (e.g., sodium bicarbonate) and extract the derivatized analyte into a clean organic solvent.

  • Analysis: Inject the final extract into the GC. Remember to adjust your GC method, as the derivative will have a different retention time and may require a different temperature program.

References

  • Uchiyama, S., Ando, M., & Aoyagi, S. (2004). Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine. Analytical Sciences, 20(5), 865-70. [Link]

  • PubChem. (n.d.). 2-Methoxy-3-methyl-2-cyclopentenone. National Center for Biotechnology Information. [Link]

  • Uchiyama, S., Ando, M., & Aoyagi, S. (2004). Development of a Headspace GC/MS Analysis for Carbonyl Compounds (Aldehydes and Ketones) in Household Products after Derivatization with o-(2,3,4,5,6-Pentafluorobenzyl)-hydroxylamine. ResearchGate. [Link]

  • WelchLab. (2025). Troubleshooting Low Recovery Rates in Chromatographic Analysis. [Link]

  • LCGC International. (2008). Derivatization of Carbonyl Compounds for GC-MS Analysis. [Link]

  • Restek. (n.d.). Troubleshooting Guide. [Link]

  • Klee, M. (2023). GC Solutions #35: Activity and Decomposition. Separation Science. [Link]

  • Wikipedia. (n.d.). 2-Hydroxy-3-methyl-2-cyclopenten-1-one. [Link]

  • Kwantek. (2025). GC Troubleshooting: Common Issues & How to Fix Them. [Link]

  • Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. [Link]

  • V Štajnbaher, D., & Zupančič-Kralj, L. (2023). Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices. Foods. [Link]

  • ResearchGate. (2025). Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices. [Link]

  • LCGC International. (2023). GC Column Killers!. [Link]

  • Waters Corporation. (2020). Understanding Sample Complexity: Determining Matrix Effects in Complex Food Samples. [Link]

  • Carlier, J., et al. (2021). Analytical Characterization of 3-MeO-PCP and 3-MMC in Seized Products and Biosamples. Journal of Analytical Toxicology. [Link]

  • SIELC Technologies. (2018). 2-Cyclopenten-1-one, 2-methoxy-3-methyl-. [Link]

  • Cappiello, A., et al. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique. Journal of AOAC International. [Link]

  • Snyder, L. R., et al. (2010). Matrix Effects-A Challenge Toward Automation of Molecular Analysis. Journal of Laboratory Automation. [Link]

  • Agilent Technologies. (2022). How to Troubleshoot and Improve your GC/MS. YouTube. [Link]

  • MDPI. (2022). Development of a Computer-Aided Process for Recovering and Purifying 2-Methyl-2-Cyclopentenone Based on Measured Phase Equilibrium Data. [Link]

  • NIST. (n.d.). 2-Cyclopenten-1-one, 2-hydroxy-3-methyl-. NIST WebBook. [Link]

  • Shimadzu. (n.d.). Higher Sensitivity Analysis of 2-Methoxy-3- Isobutylpyrazine (MIBP) in Wine Using GC-MS/MS(PCI). [Link]

  • Mayr, H., et al. (2017). Electrophilic reactivities of cyclic enones and α,β-unsaturated lactones. Organic & Biomolecular Chemistry. [Link]

  • PubMed. (2024). Thermal Decomposition of 2-Cyclopentenone. [Link]

  • LCGC International. (2021). Multiple-Cumulative Trapping: A Fascinating Option to Enhance Headspace Profile. [Link]

  • LCGC International. (n.d.). Recovery. [Link]

  • PubMed Central. (2021). Unwrapping Wrap-around in Gas (or Liquid) Chromatographic Cyclic Ion Mobility–Mass Spectrometry. [Link]

  • Biological and Molecular Chemistry. (2025). Analysis of Gas Chromatography–triple Quadrupole Mass Spectrometry Retention Times for Pesticide Multi-residue Extraction in T. [Link]

  • LCGC International. (2023). Strongly Adsorbing Analytes: What, Why, and How to Fix It. [Link]

  • PubMed Central. (2024). Thermal Decomposition of 2-Cyclopentenone. [Link]

Sources

Stabilization strategies for 2-Methoxy-3-methylcyclopent-2-en-1-one in high-pH environments

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: High-pH Stabilization of 2-Methoxy-3-methylcyclopent-2-en-1-one

Introduction: The Stability Paradox

You are likely accessing this guide because you are observing yield loss, browning, or polymerization when handling This compound (hereafter referred to as 2M3M ) in basic conditions.

While enol ethers are classically taught as "base-stable" (in contrast to their extreme acid sensitivity), 2M3M presents a unique challenge. It is a vinylogous ester embedded in a strained five-membered ring. In high-pH environments (pH > 10), it does not merely hydrolyze; it undergoes rapid base-catalyzed self-condensation and oxidative degradation .

This guide provides the mechanistic understanding and operational protocols required to stabilize 2M3M during extraction, workup, or synthesis in alkaline media.

Part 1: The Degradation Mechanism (The "Why")

To stabilize 2M3M, you must understand the three distinct failure modes triggered by hydroxide ions (


).
The Vinylogous Hydrolysis Pathway

Unlike simple esters, 2M3M is a vinylogous ester. Hydroxide attack at the C3 position (Michael addition) or direct attack at the C1 carbonyl can lead to the expulsion of methoxide.

  • Result: Conversion back to Cyclotene (2-hydroxy-3-methylcyclopent-2-en-1-one).[1]

  • Consequence: Cyclotene is an enol that rapidly oxidizes and browns in base.

Base-Catalyzed Aldol Condensation (The Polymerization Risk)

The methyl group at C3 and the methylene protons at C4/C5 are acidic. Strong bases deprotonate these sites, creating enolates that attack unreacted 2M3M molecules.

  • Result: Dimerization and formation of heavy "tars."

  • Observation: Viscous dark oil or insoluble precipitates.

Oxidative Browning

In the presence of base, the electron-rich enol ether system becomes highly susceptible to single-electron transfer (SET) oxidation by dissolved oxygen.

  • Result: Formation of radical cations and subsequent polymerization.

Part 2: Troubleshooting Guide (Q&A)

Q1: The solution turns dark brown/black within minutes of adding base. Is this reversible?

  • Diagnosis: Oxidative polymerization. This is irreversible . The "browning" is due to the formation of extended conjugated oligomers (similar to Maillard reaction products).

  • Immediate Fix: You must exclude oxygen. Sparge all basic buffers with Argon or Nitrogen for 15 minutes prior to use. Add a radical scavenger like BHT (butylated hydroxytoluene) if downstream applications permit.

Q2: I see a loss of the methoxy signal (3.8-4.0 ppm) in NMR after workup. Did I hydrolyze it?

  • Diagnosis: Yes. While 2M3M is relatively robust, prolonged exposure to pH > 12, especially at elevated temperatures (>25°C), drives the equilibrium toward the thermodynamic enol (Cyclotene).

  • Immediate Fix: Reduce the "residence time" in the aqueous base. Switch to Protocol B (Cryogenic Quench) below. Never heat a basic solution of 2M3M.

Q3: My extraction yields are low, but I don't see degradation products in the organic layer.

  • Diagnosis: Partition Coefficient Failure. 2M3M has moderate water solubility (LogP ~0.6 - 0.8). In high pH, if partial hydrolysis occurs, the resulting Cyclotene (pKa ~9) ionizes and stays in the water.

  • Immediate Fix: Saturate the aqueous phase with NaCl ("Salting Out") to push the organic neutral (2M3M) into the organic solvent.

Part 3: Experimental Protocols

Protocol A: The "Flash-Contact" Extraction

Use this when removing acidic impurities from a crude reaction mixture containing 2M3M.

ParameterSpecificationReason
Temperature 0°C to 4°C Retards hydrolysis kinetics significantly (

drops ~2-3x per 10°C).
pH Limit Max pH 10.5 Use sat.

or

. Avoid NaOH/KOH.
Contact Time < 5 Minutes Minimizes Michael addition/polymerization windows.
Solvent MTBE or Toluene Avoid DCM if possible (reacts with strong bases over time); MTBE separates cleanly.

Step-by-Step:

  • Cool the crude organic mixture to 0°C.

  • Pre-cool saturated

    
     solution to 0°C.
    
  • Add base quickly, agitate vigorously for 60 seconds.

  • Immediately separate layers.

  • Critical: Wash the organic layer immediately with cold Brine/Phosphate buffer (pH 7) to neutralize residual alkalinity.

Protocol B: Stabilization in Synthetic Reactions

Use this if 2M3M must be present in a basic reaction medium (e.g., alkylation).

  • Solvent Switch: Replace water/protic solvents with anhydrous aprotic solvents (THF, DMF, DMSO). Hydrolysis requires water; removing it eliminates Pathway 1.

  • Base Selection: Use bulky, non-nucleophilic bases (e.g.,

    
    , LiHMDS) instead of Hydroxide/Methoxide. This prevents nucleophilic attack at the vinylogous ester.
    
  • Cryogenics: Maintain reaction temperature between -78°C and -20°C.

Part 4: Visualization of Pathways

The following diagram illustrates the critical divergence between stabilization and degradation pathways based on pH and Temperature control.

G Start 2M3M (Starting Material) HighPH High pH (>12) + Heat Start->HighPH Improper Handling Control Control: Temp < 0°C pH < 10.5 Start->Control Recommended Hydrolysis Vinylogous Hydrolysis HighPH->Hydrolysis Cyclotene Cyclotene (Enol) Hydrolysis->Cyclotene -MeOH Polymer Brown Tars/Polymers Cyclotene->Polymer Oxidation/Aldol Extraction Flash Extraction Control->Extraction Stable Isolated 2M3M (>95% Purity) Extraction->Stable Quick Separation

Figure 1: Decision tree showing the divergence between degradation (red) and stabilization (green) based on process parameters.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 84249, 2-Methoxy-3-methyl-2-cyclopentenone. Retrieved from [Link]

  • Save My Exams (2025). Acid & Alkaline Hydrolysis of Esters: Mechanisms and Irreversibility. (General mechanism for ester/vinylogous ester failure in base). Retrieved from [Link]

  • SIELC Technologies (2018). HPLC Separation and Properties of this compound. (LogP and stability data). Retrieved from [Link]

  • Wikipedia (2025). 2-Hydroxy-3-methyl-2-cyclopenten-1-one (Cyclotene). (Details on the keto-enol equilibrium and browning/oxidation susceptibility of the hydrolysis product). Retrieved from [Link]

Sources

Removing impurities from crude 2-Methoxy-3-methylcyclopent-2-en-1-one preparations

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of crude 2-Methoxy-3-methylcyclopent-2-en-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for obtaining high-purity material. As every synthetic chemist knows, the crude product is rarely the final product. The journey from a reaction flask to a purified, well-characterized compound is often fraught with challenges. This guide is built on a foundation of chemical principles and field-proven experience to help you navigate these challenges effectively.

Understanding the Chemistry: The Source of Impurities

This compound is typically synthesized via the O-methylation of its precursor, 2-hydroxy-3-methyl-2-cyclopenten-1-one (the enol tautomer of 3-methylcyclopentane-1,2-dione). The choice of methylating agent and reaction conditions can significantly impact the impurity profile of the crude product.

Common impurities may include:

  • Unreacted Starting Material: 2-hydroxy-3-methyl-2-cyclopenten-1-one.

  • Over-methylated Byproducts: While less common, methylation at other positions can occur.

  • Reagent Residues: Bases used in the methylation (e.g., potassium carbonate) and the methylating agent itself.

  • Solvent Residues: Solvents used in the reaction and workup.

  • Hydrolysis Product: Enol ethers are susceptible to hydrolysis back to the corresponding ketone, especially under acidic conditions.[1][2][3]

This guide will address the removal of these common impurities through carefully selected purification techniques.

Troubleshooting and Frequently Asked Questions (FAQs)

Here we address some of the most common issues encountered during the purification of this compound.

Question 1: My final product is a mixture of the desired product and a more polar compound (as seen on TLC). What is this impurity and how do I remove it?

Answer: The more polar impurity is very likely the unreacted starting material, 2-hydroxy-3-methyl-2-cyclopenten-1-one. This is a common issue if the methylation reaction has not gone to completion.

  • Causality: The hydroxyl group of the starting material makes it significantly more polar than the desired methoxy-ether product. This difference in polarity is the key to their separation.

  • Troubleshooting:

    • Column Chromatography: This is the most effective method for separating the product from the starting material. The less polar this compound will elute first. A detailed protocol is provided below.

    • Reaction Optimization: To minimize this impurity in future syntheses, consider increasing the equivalents of the methylating agent, extending the reaction time, or using a stronger base/more forcing conditions. However, be mindful that harsher conditions can lead to other side products.

Question 2: After purification, my product's NMR spectrum shows the presence of the starting material, even after column chromatography. What could be the cause?

Answer: This frustrating scenario often points to the hydrolysis of your enol ether product back to the ketone during workup or purification.[1][2][3]

  • Causality: Enol ethers are sensitive to acidic conditions. The silica gel used in column chromatography is slightly acidic and can catalyze the hydrolysis of the enol ether back to the starting material.

  • Troubleshooting:

    • Neutralize Silica Gel: Before preparing your column, wash the silica gel with a dilute solution of a non-nucleophilic base, such as triethylamine, in the eluent. A common practice is to use a solvent system containing a small percentage (0.1-1%) of triethylamine. This will neutralize the acidic sites on the silica gel and prevent hydrolysis.

    • Alternative Purification Methods: If the problem persists, consider using a less acidic stationary phase, such as neutral alumina, for your chromatography. Alternatively, fractional distillation under reduced pressure can be an effective purification method if the boiling points of the product and impurities are sufficiently different.

Question 3: I observe a significant loss of material during purification. What are the likely causes?

Answer: Material loss can occur at several stages. Identifying the cause is crucial for optimizing your yield.

  • Causality and Troubleshooting:

    • Volatile Product: this compound is a relatively small molecule and may have some volatility. Avoid excessive heating or prolonged exposure to high vacuum during solvent removal. Use a rotary evaporator with a carefully controlled temperature and pressure.

    • Adsorption to Silica Gel: Highly functionalized molecules can sometimes irreversibly adsorb to the silica gel. Using a more polar eluent system can help to mitigate this, but be mindful of co-eluting impurities.

    • Mechanical Losses: Ensure careful transfers between flasks and during the loading of the column to minimize physical loss of the product.

Purification Workflow

The following diagram illustrates the general workflow for the purification of crude this compound.

PurificationWorkflow Crude Crude Product Workup Aqueous Workup (Neutral or slightly basic) Crude->Workup Extraction Extraction with Organic Solvent Workup->Extraction Drying Drying of Organic Layer Extraction->Drying SolventRemoval Solvent Removal (Rotary Evaporation) Drying->SolventRemoval Purification Purification SolventRemoval->Purification ColumnChromatography Column Chromatography (Neutralized Silica) Purification->ColumnChromatography Primary Method Distillation Fractional Distillation (Under Vacuum) Purification->Distillation Alternative PureProduct Pure Product ColumnChromatography->PureProduct Distillation->PureProduct

Caption: Purification workflow for this compound.

Detailed Experimental Protocol: Column Chromatography

This protocol provides a step-by-step guide for the purification of crude this compound using column chromatography on neutralized silica gel.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes (or petroleum ether)

  • Ethyl acetate

  • Triethylamine

  • Glass column

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Procedure:

  • Prepare the Eluent: Start with a non-polar eluent system, such as 9:1 Hexanes:Ethyl Acetate. Add 0.5% (v/v) of triethylamine to this mixture.

  • Pack the Column:

    • Prepare a slurry of silica gel in the eluent.

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, and then add a layer of sand to the top to protect the surface.

  • Equilibrate the Column: Run the eluent through the column until the baseline is stable.

  • Load the Sample:

    • Dissolve the crude product in a minimal amount of the eluent.

    • Carefully apply the sample to the top of the column.

  • Elute the Column:

    • Begin eluting with the prepared solvent system.

    • Collect fractions in separate tubes.

  • Monitor the Separation:

    • Monitor the elution of compounds using Thin Layer Chromatography (TLC).

    • Spot each fraction on a TLC plate and develop it in the eluent system.

    • Visualize the spots under a UV lamp. The product, being less polar, should elute before the starting material.

  • Combine and Concentrate:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator.

Data Summary

The following table summarizes key data relevant to the purification process.

ParameterValueSource
This compound
Molecular Weight126.15 g/mol [4]
CAS Number14189-85-6[4][5]
2-hydroxy-3-methyl-2-cyclopenten-1-one
Molecular Weight112.13 g/mol [6][7]
CAS Number (enol form)80-71-7[6]

Concluding Remarks

The successful purification of this compound hinges on a solid understanding of its chemical properties, particularly its sensitivity to acidic conditions. By employing the troubleshooting strategies and detailed protocols outlined in this guide, researchers can overcome common purification hurdles and obtain high-purity material essential for their research and development endeavors.

References

  • Reactions of enol ethers Hydrolysis of enol ethers. (2025, June 7).
  • Synthesis of ketones by hydrolysis of enol ethers - Organic Chemistry Portal. Retrieved from [Link]

  • Silyl enol ether - Wikipedia. Retrieved from [Link]

  • Keto-Enol Tautomerism : Key Points - Master Organic Chemistry. (2022, June 21). Retrieved from [Link]

  • What is the best method for the preparation of silyl enol ethers without using air sensitive methods/techniques? | ResearchGate. (2015, April 5). Retrieved from [Link]

  • 3-Methyl-1,2-cyclopentanedione | C6H8O2 | CID 61209 - PubChem. Retrieved from [Link]

  • Having trouble making silyl enol ether :( help! : r/chemistry - Reddit. (2015, May 24). Retrieved from [Link]

  • O Methylation Reaction | PDF | Ether | Catalysis - Scribd. Retrieved from [Link]

  • What is the most acidic proton of 2-methylcyclopent-2-en-1-one? - Chemistry Stack Exchange. (2015, December 30). Retrieved from [Link]

  • 2-methylcyclopentane-1,3-dione - Organic Syntheses Procedure. Retrieved from [Link]

  • Conventional procedures for O-methylation and -demethylation. a Toxic... - ResearchGate. Retrieved from [Link]

  • US2865962A - Preparation of 3-methyl-1, 2-cyclopentanedione - Google Patents.
  • 2-Methoxy-3-methyl-2-cyclopentenone | C7H10O2 | CID 84249 - PubChem. Retrieved from [Link]

  • 2-Cyclopenten-1-one, 2-methoxy-3-methyl - SIELC Technologies. Retrieved from [Link]

  • Use of Methyliodide in o-Methylation of organic compounds - Juniper Publishers. (2025, August 13). Retrieved from [Link]

  • Showing Compound 3-Methyl-1,2-cyclopentanedione (FDB008153) - FooDB. (2010, April 8). Retrieved from [Link]

  • 2-Hydroxy-3-methyl-2-cyclopenten-1-one - Wikipedia. Retrieved from [Link]

  • 9.14: Biological Methylating Reagents - Chemistry LibreTexts. (2014, August 29). Retrieved from [Link]

  • Observation of the side chain O-methylation of glutamic acid or aspartic acid containing model peptides by electrospray ionization-mass spectrometry - PubMed. (2017, March 15). Retrieved from [Link]

  • File:3-Methylcyclopentane-1,2-dione.png - Wikimedia Commons. (2020, August 26). Retrieved from [Link]

  • (PDF) Synthesis and conversion of 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione to the isomeric racemic ketols of the [3.2.1]bicyclooctane and of the perhydroindan series - ResearchGate. (2025, August 6). Retrieved from [Link]

Sources

Validation & Comparative

Validation of analytical methods for 2-Methoxy-3-methylcyclopent-2-en-1-one according to ICH guidelines

Author: BenchChem Technical Support Team. Date: February 2026

An ICH Q2(R2) Compliant Comparison Guide

Executive Summary

This guide provides a technical validation framework for 2-Methoxy-3-methylcyclopent-2-en-1-one (CAS: 14189-85-6), a cyclic enolone ether widely used as a flavoring agent and pharmaceutical excipient.[1] While Gas Chromatography (GC) has traditionally been used for volatile enolones, this guide advocates for High-Performance Liquid Chromatography (HPLC-UV) as the superior method for formulation analysis due to its thermal gentleness and robustness in complex matrices.[1]

We present a comparative analysis of the proposed HPLC method against the standard GC alternative, followed by a comprehensive validation protocol aligned with the latest ICH Q2(R2) guidelines (effective 2024), emphasizing the Analytical Target Profile (ATP) and lifecycle management.

Part 1: Comparative Analysis (HPLC vs. GC)

The selection of an analytical method for this compound depends on the sample matrix and the specific data requirements (e.g., purity vs. formulation assay).[1]

Method Comparison Matrix
FeatureMethod A: RP-HPLC-UV (Recommended) Method B: GC-FID (Alternative)
Primary Application Finished products (syrups, tablets), stability studies.[1]Raw material purity, volatile impurity profiling.[1]
Thermal Stress None. Analyzed at ambient temperature.[1] Essential for preventing heat-induced hydrolysis or oxidation.[1]High. Injector temps >200°C may degrade thermally labile excipients or the analyte itself.
Sample Prep Minimal (Dilute & Shoot for liquids).Extraction required for aqueous matrices (e.g., Liquid-Liquid Extraction).[1]
Sensitivity (LOD) High (UV @ ~265 nm). Suitable for ppm levels.[1]High (FID).[1] Excellent for trace analysis but matrix-dependent.[1]
Selectivity Tunable via mobile phase pH and organic modifier.[1]Fixed by column stationary phase and temperature program.
ICH Q2(R2) Suitability High. Easier to demonstrate specificity against non-volatile degradants.Medium. Non-volatile degradation products may not elute/detect.[1]
Decision Logic for Method Selection

MethodSelection Start Sample Type Analysis Matrix Is the matrix Aqueous or Complex? Start->Matrix Thermal Is the sample thermally labile? Matrix->Thermal No (Pure Substance) HPLC SELECT METHOD A: RP-HPLC-UV Matrix->HPLC Yes (Formulation) Thermal->HPLC Yes GC SELECT METHOD B: GC-FID Thermal->GC No

Figure 1: Decision tree for selecting the analytical approach based on sample matrix and thermal stability risks.

Part 2: Detailed Experimental Protocol (Method A: RP-HPLC)

This protocol is designed to meet ICH Q2(R2) requirements for Specificity, Linearity, Accuracy, and Precision.[2]

1. Chromatographic Conditions
  • Instrument: HPLC system with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: C18 (Octadecylsilane),

    
    , 
    
    
    
    particle size (e.g., Zorbax Eclipse Plus or equivalent).
    • Rationale: The methoxy group reduces polarity compared to the hydroxy-analog (Cyclotene), making standard C18 sufficient for retention without needing polar-embedded phases.[1]

  • Mobile Phase A:

    
     Phosphoric Acid in Water (pH ~2.5).
    
    • Rationale: Acidic pH suppresses ionization of potential acidic impurities and sharpens the peak shape of the enolone moiety.

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Flow Rate:

    
    .
    
  • Detection: UV at

    
    .[1]
    
    • Note: The conjugated enone system exhibits a

      
       typically between 260-270 nm.[1] Perform a spectral scan during development to pinpoint the exact maximum.
      
  • Injection Volume:

    
    .
    
  • Column Temperature:

    
    .
    
2. Standard Preparation
  • Stock Solution: Dissolve

    
     of this compound reference standard in 
    
    
    
    of Acetonitrile (
    
    
    ).
  • Working Standard: Dilute Stock Solution with Mobile Phase (50:50 A:B) to a target concentration of

    
     (or aligned with the target analytical concentration).
    
Part 3: Validation Parameters & Results (ICH Q2(R2))

The following validation characteristics must be evaluated. The "Acceptance Criteria" listed below are industry standards for pharmaceutical assay methods.

1. Specificity (Forced Degradation)

Demonstrate that the method can separate the analyte from degradation products.

  • Protocol: Expose the sample to:

    • Acid (

      
      , 60°C, 2 hrs)
      
    • Base (

      
      , 60°C, 2 hrs)
      
    • Oxidation (

      
      , RT, 4 hrs)
      
    • Thermal (80°C, 24 hrs)

    • Photolytic (UV light, 24 hrs)

  • Requirement: Peak purity index (via DAD)

    
    .[1] Resolution (
    
    
    
    ) between analyte and nearest degradant
    
    
    .
2. Linearity
  • Range:

    
     to 
    
    
    
    of the target concentration (e.g.,
    
    
    to
    
    
    ).
  • Data Points: Minimum 5 concentration levels.

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    .
3. Accuracy (Recovery)
  • Protocol: Spike placebo matrix with analyte at 3 levels (

    
    , 
    
    
    
    ,
    
    
    ) in triplicate.
  • Acceptance Criteria: Mean recovery

    
    .[1] RSD 
    
    
    
    .[1]
4. Precision
  • Repeatability: 6 injections of the standard at

    
     concentration. (Acceptance: RSD 
    
    
    
    ).[1]
  • Intermediate Precision: Different analyst, different day, different instrument. (Acceptance: Overall RSD

    
    ).[1]
    
5. Robustness (DoE Approach)

Per ICH Q2(R2), robustness should be assessed during development, but confirmed here. Small deliberate changes are made to parameters.

ParameterVariationExpected Result
Flow Rate


; Retention time shift only.
Column Temp

No significant change in peak area.
Wavelength

Assay value within

.
Part 4: Validation Workflow Visualization

The following diagram illustrates the lifecycle approach to validation as mandated by ICH Q2(R2), moving from the Analytical Target Profile (ATP) to routine monitoring.

ValidationLifecycle cluster_0 Stage 1: Design cluster_1 Stage 2: Qualification cluster_2 Stage 3: Verification ATP Define ATP (Target Profile) Dev Method Development (DoE Optimization) ATP->Dev Proto Validation Protocol (ICH Q2 R2) Dev->Proto Exec Experimental Execution Proto->Exec Rep Validation Report Exec->Rep Mon Routine Monitoring (Control Charts) Rep->Mon Mon->ATP Change Management

Figure 2: The Validation Lifecycle adhering to ICH Q2(R2) and Q14 principles.

References
  • International Council for Harmonisation (ICH). (2024).[1][2][3][4][5] Validation of Analytical Procedures Q2(R2). Available at: [Link]

  • National Center for Biotechnology Information (NCBI). (2024).[1] PubChem Compound Summary for CID 84249, this compound. Retrieved from: [Link]

  • SIELC Technologies. (2018).[1] Separation of 2-Cyclopenten-1-one, 2-methoxy-3-methyl- on Newcrom R1 HPLC column. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). (2024).[4] Q2(R2) Validation of Analytical Procedures. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.